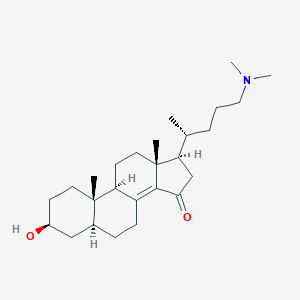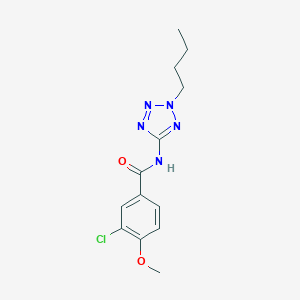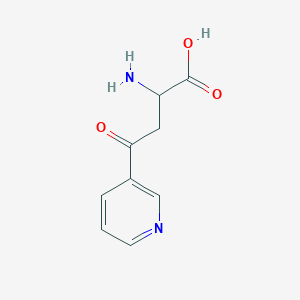
N-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide, commonly known as CMTM-7, is a small molecule compound that has gained significant attention in scientific research. It is a potent inhibitor of the PD-L1 protein, which is responsible for suppressing the immune system. CMTM-7 has shown promising results in pre-clinical studies for the treatment of cancer and other diseases.
作用机制
CMTM-7 works by inhibiting the PD-L1 protein, which is responsible for suppressing the immune system. PD-L1 is expressed on the surface of cancer cells and other cells, such as immune cells. When PD-L1 interacts with its receptor PD-1 on T-cells, it sends a signal to suppress the immune system. CMTM-7 binds to PD-L1, preventing its interaction with PD-1 and allowing T-cells to attack cancer cells and other diseased cells.
Biochemical and Physiological Effects:
CMTM-7 has been shown to have a significant effect on the immune system. By inhibiting the PD-L1 protein, it activates T-cells, which are responsible for attacking cancer cells and other diseased cells. CMTM-7 has also been shown to reduce inflammation and improve the overall immune response.
实验室实验的优点和局限性
CMTM-7 has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has also shown promising results in pre-clinical studies for the treatment of cancer and other diseases. However, CMTM-7 has some limitations. It is a potent inhibitor of the PD-L1 protein, which can lead to immune-related adverse events. It also has limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research and development of CMTM-7. One area of focus is the development of more potent and selective inhibitors of the PD-L1 protein. Another area of focus is the development of combination therapies that can enhance the effectiveness of CMTM-7. Additionally, further research is needed to understand the long-term effects and potential adverse events associated with the use of CMTM-7 in humans.
Conclusion:
CMTM-7 is a small molecule compound that has shown promising results in pre-clinical studies for the treatment of cancer and other diseases. It inhibits the PD-L1 protein, which is responsible for suppressing the immune system, leading to the activation of T-cells and the attack of cancer cells and other diseased cells. While CMTM-7 has several advantages for lab experiments, it also has limitations and potential adverse events that need to be further researched and understood. There are several future directions for the research and development of CMTM-7, including the development of more potent and selective inhibitors and the investigation of combination therapies.
合成方法
CMTM-7 is synthesized through a multistep process involving the reaction of 4-chloro-1,3-benzothiazol-2-amine with 3,5-dimethoxybenzoyl chloride. The resulting product is then purified through column chromatography to obtain pure CMTM-7. The synthesis of CMTM-7 is a complex process that requires expertise in organic chemistry.
科学研究应用
CMTM-7 has shown promising results in pre-clinical studies for the treatment of cancer and other diseases. It has been shown to inhibit the PD-L1 protein, which is responsible for suppressing the immune system. This inhibition leads to the activation of T-cells, which are responsible for attacking cancer cells. CMTM-7 has also shown potential in the treatment of autoimmune diseases, where the immune system attacks healthy cells.
属性
产品名称 |
N-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide |
|---|---|
分子式 |
C16H13ClN2O3S |
分子量 |
348.8 g/mol |
IUPAC 名称 |
N-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C16H13ClN2O3S/c1-21-10-6-9(7-11(8-10)22-2)15(20)19-16-18-14-12(17)4-3-5-13(14)23-16/h3-8H,1-2H3,(H,18,19,20) |
InChI 键 |
WGHUHLXMXDZJBH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl)OC |
规范 SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237672.png)
![5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237677.png)






![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B237715.png)

![5-bromo-2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B237720.png)

![N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B237731.png)